

(-)-Cercosporamide: A Promising Natural Product for Novel Drug Discovery

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Compound of Interest

Compound Name: (-)-Cercosporamide

Cat. No.: B11930066

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cercosporamide, a natural product of fungal origin, has emerged as a compelling starting point for the discovery of novel therapeutics. Initially identified as an antifungal agent, its diverse biological activities have expanded its potential applications to oncology and other disease areas. This technical guide provides a comprehensive overview of **(-)-cercosporamide**, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended to empower researchers and drug development professionals to explore the full therapeutic potential of this versatile natural product.

Introduction

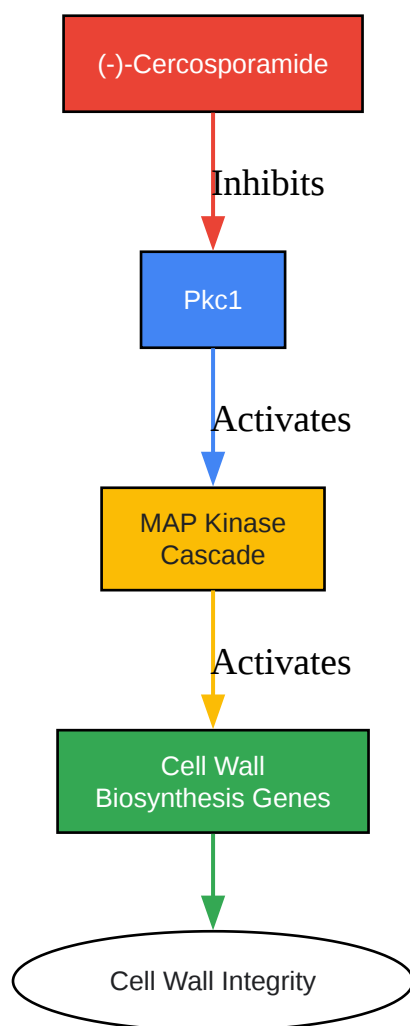
(-)-Cercosporamide is a polyketide metabolite produced by various fungi, including species of *Cercosporidium* and *Phoma*.^{[1][2]} Its unique benzofuran structure has attracted significant interest from the scientific community, leading to the elucidation of multiple mechanisms of action. This guide will delve into its established roles as a potent and selective inhibitor of fungal Protein Kinase C1 (Pkc1), as well as its activity against mammalian kinases such as the MAP kinase-interacting kinases (Mnk1 and Mnk2) and Janus kinase 3 (JAK3).^{[3][4]} Furthermore, its recently discovered inhibitory effects on the bone morphogenetic protein receptor (BMPR) type I kinase open new avenues for therapeutic intervention.^{[1][5]}

Mechanisms of Action and Signaling Pathways

(-)-Cercosporamide exerts its biological effects by targeting key signaling pathways in both fungal pathogens and human cells.

Antifungal Activity: Inhibition of the Pkc1-Mediated Cell Wall Integrity Pathway

In fungi, **(-)-cercosporamide** acts as a selective and potent inhibitor of Pkc1, a crucial enzyme in the cell wall integrity signaling pathway.^{[3][6]} This pathway is highly conserved among fungal species and is essential for maintaining cell wall homeostasis, responding to cell surface stress, and enabling fungal growth.^{[3][6]} By inhibiting Pkc1, cercosporamide disrupts the downstream MAP kinase cascade, leading to compromised cell wall integrity, cell lysis, and ultimately, fungal cell death.^{[1][7]} This targeted mechanism of action makes it a promising candidate for the development of novel antifungal drugs.



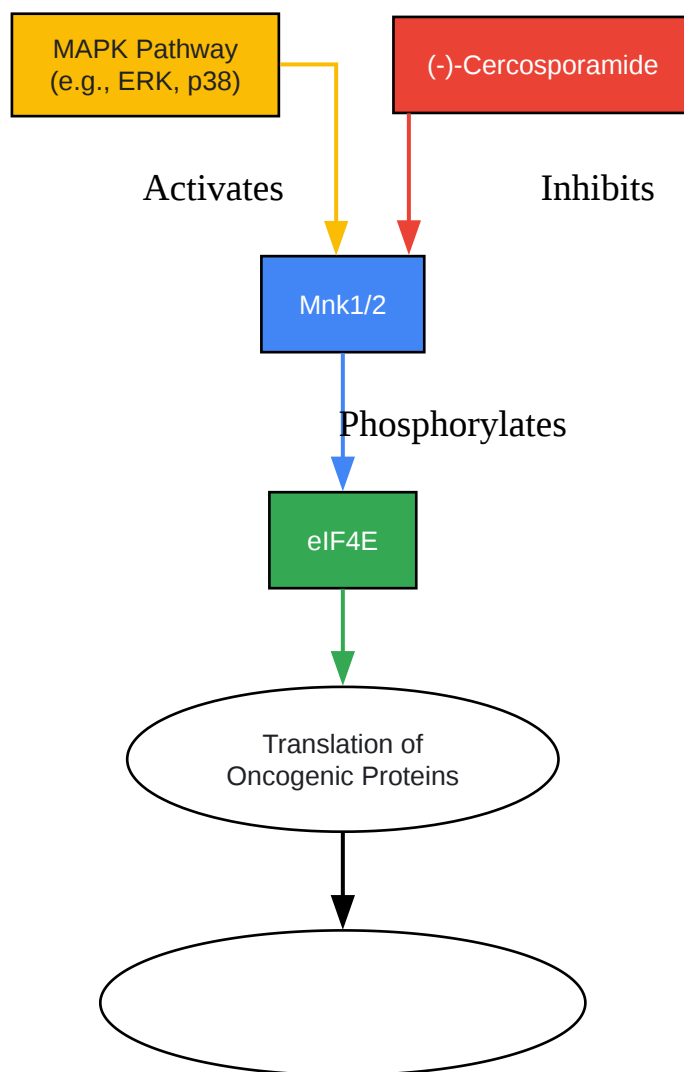
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Caption: Inhibition of the Fungal Pkc1 Signaling Pathway by **(-)-Cercosporamide**.

Anticancer Activity: Targeting the Mnk/eIF4E and JAK/STAT Pathways

In the context of cancer, **(-)-cercosporamide** has been shown to inhibit Mnk1 and Mnk2, kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E).[4][8] The phosphorylation of eIF4E is a critical step in the initiation of translation of many mRNAs that encode for proteins involved in cell proliferation and survival.[8][9] By blocking eIF4E phosphorylation, cercosporamide can suppress the growth of cancer cells and induce apoptosis.[4][8] This mechanism is particularly relevant in malignancies where the eIF4E pathway is deregulated, such as in acute myeloid leukemia (AML).[8][9] Additionally, the inhibition of JAK3 suggests a

potential role for cercosporamide in modulating the JAK/STAT signaling pathway, which is often constitutively active in various cancers.[4]



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Caption: Inhibition of the Mnk/eIF4E Signaling Pathway in Cancer Cells.

Quantitative Biological Data

The potency of **(-)-cercosporamide** and its derivatives has been quantified against various targets and in different biological systems. The following tables summarize the key inhibitory and effective concentrations reported in the literature.

Table 1: Antifungal Activity of **(-)-Cercosporamide**

Fungal Species	Assay Type	Parameter	Value	Reference
Candida albicans	Broth Microdilution	MIC	10 µg/mL	[6]
Aspergillus fumigatus	Broth Microdilution	MIC	10 µg/mL	[6]
Colletotrichum gloeosporioides	-	EC50	3.8 µg/mL	[1][2]
Colletotrichum scovillei	-	EC50	7.0 µg/mL	[1][2]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Table 2: Kinase Inhibitory Activity of (-)-Cercosporamide

Kinase Target	Parameter	Value (nM)	Reference
Pkc1 (Candida albicans)	IC50	<50	[6]
Pkc1 (Candida albicans)	Ki	<7	[6]
Mnk1	IC50	116	[4]
Mnk2	IC50	11	[4]
JAK3	IC50	31	[4]

IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant.

Table 3: Activity of a (-)-Cercosporamide Derivative (Compound 15) as a PPAR γ Modulator

Parameter	Value	Target/System	Reference
EC50	0.94 nM	PPAR γ Transcription	[10]
Emax	38%	PPAR γ Transcription	[10]
Oral Bioavailability (Potassium Salt)	58%	Rats	[10]

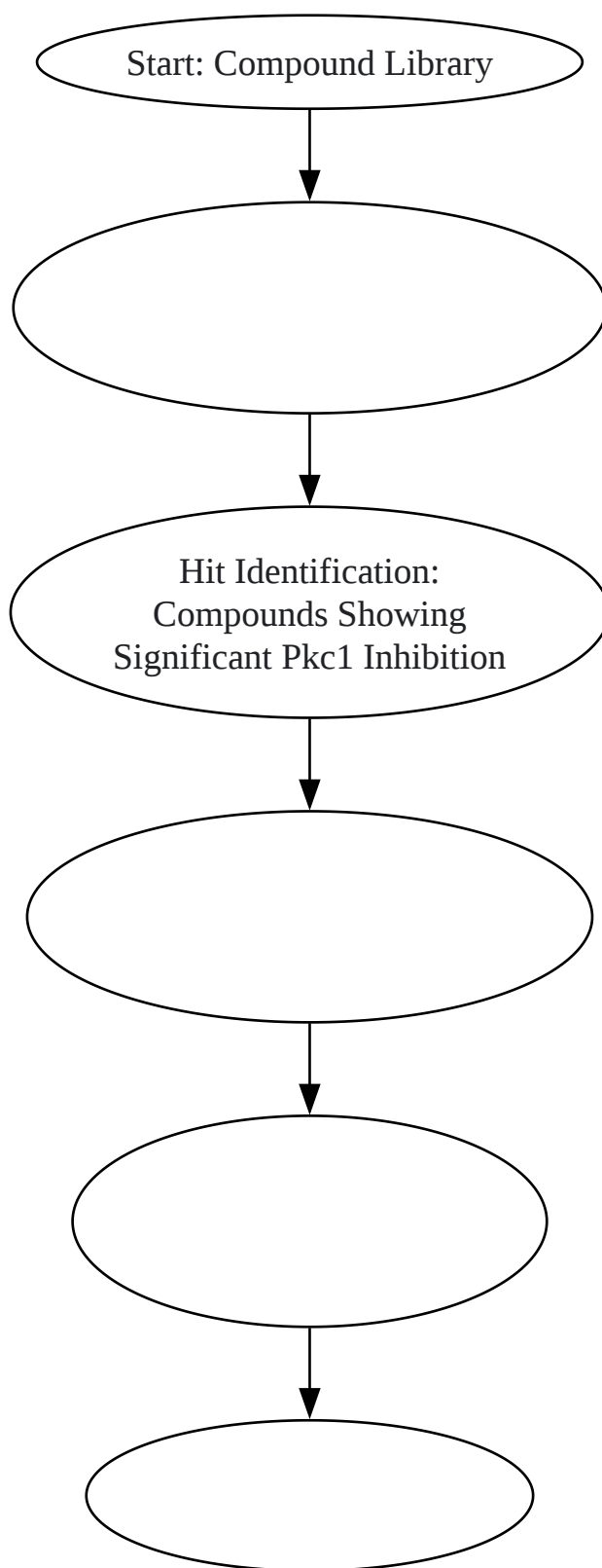
EC50: Half-maximal Effective Concentration; Emax: Maximum Effect; PPAR γ : Peroxisome Proliferator-Activated Receptor gamma.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (-)-cercosporamide.

High-Throughput Screening (HTS) for Pkc1 Kinase Inhibitors

This protocol outlines a typical workflow for identifying inhibitors of Pkc1 from a compound library.



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